2-Isopropoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Isopropoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O4S and a molecular weight of 258.33 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its sulfonate ester functional group, which imparts unique chemical properties.
Scientific Research Applications
2-Isopropoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
Target of Action
This compound is a synthetic derivative and its specific biological targets are yet to be identified .
Mode of Action
As a sulfonate derivative, it may interact with biological targets through the formation of hydrogen bonds, ionic interactions, or other types of chemical bonds .
Pharmacokinetics
Its bioavailability and pharmacokinetic profile would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
As a synthetic compound, its effects would depend on its interaction with biological targets and the downstream effects of these interactions .
Action Environment
The action, efficacy, and stability of 2-Isopropoxyethyl 4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-isopropoxyethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include ethers, thioethers, or amines.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-isopropoxyethanol.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyethyl 4-methylbenzenesulfonate: C12H18O4S
2-Propoxyethyl 4-methylbenzenesulfonate: C11H16O4S
2-Isopropoxyethyl 4-chlorobenzenesulfonate: C12H17ClO4S
Uniqueness
This compound is unique due to its specific combination of the isopropoxyethyl group and the 4-methylbenzenesulfonate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.